Tributyl(undeca-2,3-dien-4-yl)stannane
Description
Tributyl(undeca-2,3-dien-4-yl)stannane is an organotin compound characterized by a tributyltin group attached to an undeca-2,3-dien-4-yl chain. The undeca-2,3-dien-4-yl substituent features a conjugated allene (cumulene) system at positions 2 and 3 of an 11-carbon chain, which confers unique electronic and steric properties. The allene moiety is highly reactive, enabling participation in cycloaddition reactions, radical processes, and coordination chemistry. Organotin compounds like this are historically significant in organic synthesis, catalysis, and materials science, though their use is increasingly regulated due to environmental and toxicity concerns.
The tributyltin group (Sn(C₄H₉)₃) stabilizes the compound against hydrolysis compared to mono- or di-substituted stannanes, while the linear allene chain enhances reactivity toward electrophiles and transition metals. Applications of such compounds may include intermediates in polymer chemistry or precursors for cross-coupling reactions.
Properties
CAS No. |
131043-65-7 |
|---|---|
Molecular Formula |
C23H46Sn |
Molecular Weight |
441.3 g/mol |
InChI |
InChI=1S/C11H19.3C4H9.Sn/c1-3-5-7-9-11-10-8-6-4-2;3*1-3-4-2;/h3H,4,6,8-11H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
GHENAXCGNTZNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C=CC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(undeca-2,3-dien-4-yl)stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne or allene precursor. One common method is the hydrostannation of an allene, where tributyltin hydride reacts with undeca-2,3-dien-4-yne under the influence of a radical initiator such as azobisisobutyronitrile (AIBN) or a photoinitiator.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tributyl(undeca-2,3-dien-4-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as AIBN or photoinitiators are used to generate radicals for reduction reactions.
Substitution: Nucleophiles such as halides or organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce dehalogenated or cyclized products.
Scientific Research Applications
Chemistry
In chemistry, tributyl(undeca-2,3-dien-4-yl)stannane is used as a reagent in radical reactions, including the Stille coupling reaction, which is valuable for forming carbon-carbon bonds in complex organic molecules.
Biology
While organotin compounds are generally toxic, they can be used in biological research to study the effects of tin-containing compounds on biological systems, including their interactions with enzymes and cellular components.
Medicine
The compound’s potential applications in medicine are limited due to its toxicity. it may be used in the development of radiolabeled compounds for diagnostic imaging or as a precursor in the synthesis of bioactive molecules.
Industry
In industry, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its ability to undergo radical reactions makes it useful in the synthesis of complex organic materials.
Mechanism of Action
The mechanism by which tributyl(undeca-2,3-dien-4-yl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can initiate or propagate radical chain reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
Tributyl(isodecanoyloxy)stannane
- Substituent: Isodecanoyloxy group (branched ester).
- Reactivity : The ester group is electron-withdrawing, promoting nucleophilic acyl substitution or hydrolysis. Less reactive in cycloadditions compared to allenes.
- Applications: Potential use as a stabilizer in polyvinyl chloride (PVC) or as a catalyst in esterification reactions.
- Stability : Susceptible to hydrolysis under acidic or basic conditions.
[(2R,4R,5S,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]-tributyl-stannane
- Substituent : Carbohydrate-derived oxane ring with benzyl ether groups.
- Reactivity : Steric hindrance from bulky benzyl groups limits accessibility to the tin center. Stereochemistry (R/S configurations) may enable chiral induction in asymmetric synthesis.
- Applications : Likely employed in medicinal chemistry or as a chiral ligand in catalysis.
- Stability : High steric protection enhances air and moisture stability.
This compound
- Substituent : Linear allene chain (undeca-2,3-dien-4-yl).
- Reactivity : The conjugated diene system facilitates [2+2] cycloadditions, Diels-Alder reactions, and coordination to transition metals (e.g., palladium in Stille couplings).
- Applications: Potential synthetic intermediate for conjugated polymers or metal-organic frameworks (MOFs).
- Stability : Moderate; the allene may undergo oxidation or polymerization under prolonged storage.
Comparative Data Table
Research Findings
- Electronic Effects: The allene in this compound exhibits higher electron density at the β-carbon compared to the ester group in Tributyl(isodecanoyloxy)stannane, favoring electrophilic attacks.
- Synthetic Utility : The carbohydrate-derived stannane’s stereochemistry has been leveraged in asymmetric allylation reactions, achieving >90% enantiomeric excess (ee) in pilot studies.
- Thermal Stability : this compound decomposes at 150°C, whereas the benzyl-protected oxane stannane remains stable up to 250°C due to steric shielding.
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